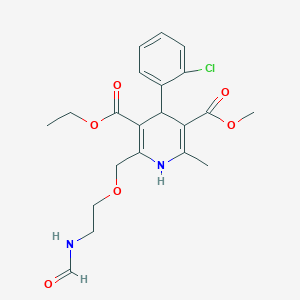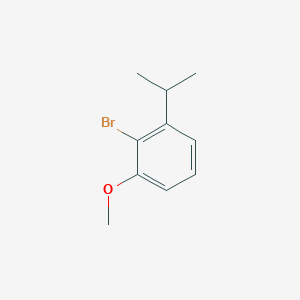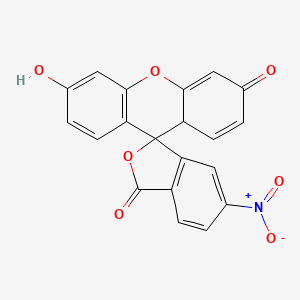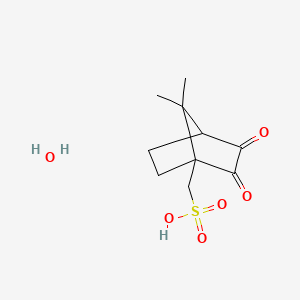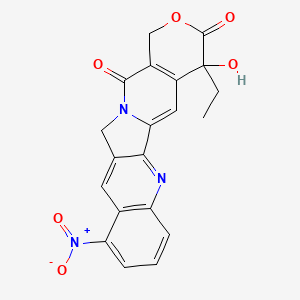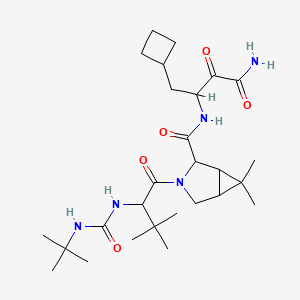
Ebp 520;sch 503034
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus non-structural 3 protease . It was developed as a direct-acting antiviral medication used in combination with other medications to treat chronic hepatitis C genotype 1 infection . Boceprevir is known for its ability to significantly increase the rates of sustained virologic response in patients .
Métodos De Preparación
The synthesis of Boceprevir involves a five-step process that has been optimized for industrial production . The first three steps and the last two steps of the process are telescoped to improve efficiency . One of the critical steps in the synthesis is the oxidation process, which has been optimized to control impurities . A novel process for the synthesis of fragment A, a key starting material for Boceprevir, has also been developed .
Análisis De Reacciones Químicas
Boceprevir undergoes various chemical reactions, including oxidation and reduction . It is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 3A4/5 . The major products formed from these reactions are typically the result of the cleavage of the virally encoded polyprotein into mature proteins . Common reagents used in these reactions include oxidizing agents and reducing agents .
Aplicaciones Científicas De Investigación
Boceprevir has been extensively studied for its applications in treating chronic hepatitis C . It has also been repurposed and optimized as a highly potent inhibitor of the SARS-CoV-2 main protease . In addition to its antiviral properties, Boceprevir has been used in various scientific research studies to understand its interactions with other therapeutic agents and its potential in treating other viral infections .
Mecanismo De Acción
Boceprevir exerts its antiviral effect by specifically inhibiting the NS3/4A protease . This protease is essential for viral replication as it mediates the cleavage of the virally encoded polyprotein into mature proteins . Boceprevir forms a covalent bond with the serine residue in the active site of the protease, thereby blocking the cleavage process . This inhibition disrupts the life cycle of the virus without directly affecting host cellular processes .
Comparación Con Compuestos Similares
Boceprevir is often compared with other NS3/4A protease inhibitors such as Telaprevir . Both compounds have revolutionized hepatitis C therapy for genotype 1 since their availability . Boceprevir has been shown to have a different binding pocket and conformational changes compared to other inhibitors . This uniqueness contributes to its efficacy and potential in treating various viral infections .
Similar compounds include:
- Telaprevir
- GC376
- Remdesivir (when used in combination with other inhibitors)
Boceprevir’s ability to inhibit the main protease of SARS-CoV-2 and its structural differences from other inhibitors highlight its uniqueness and potential in antiviral therapy .
Propiedades
IUPAC Name |
N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870346 |
Source


|
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

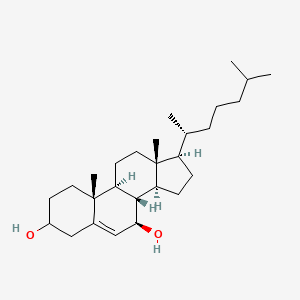
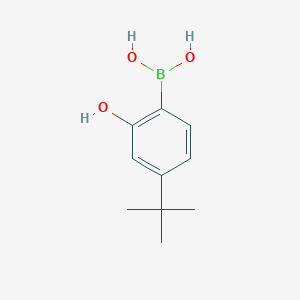
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)


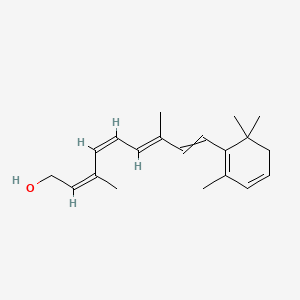
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
